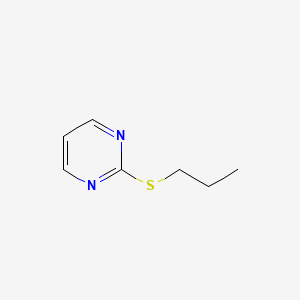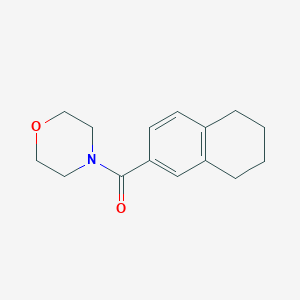
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, also known as MTM, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MTM is a synthetic compound that is commonly used as a research tool to explore the biochemical and physiological effects of various compounds. In
科学的研究の応用
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is commonly used as a research tool to explore the biochemical and physiological effects of various compounds. It is used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has also been used to study the effects of various compounds on the central nervous system, including their ability to modulate neurotransmitter release and uptake.
作用機序
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone increases the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been shown to have a variety of biochemical and physiological effects, including antidepressant, anxiolytic, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. Additionally, Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a valuable research tool due to its ability to inhibit MAO and modulate neurotransmitter levels in the brain. However, it is important to note that Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has limitations as a research tool, including its potential for toxicity and its limited solubility in aqueous solutions. Additionally, Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone may have off-target effects on other enzymes and receptors, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone. One area of interest is the development of new drugs and therapies for various diseases, including depression, anxiety, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its effects on neurotransmitter systems in the brain. Finally, new methods for synthesizing and delivering Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone may improve its efficacy and reduce its potential for toxicity.
Conclusion:
In conclusion, Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly used as a research tool to explore the biochemical and physiological effects of various compounds, and has potential as a therapeutic agent for various diseases. While Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has limitations as a research tool, further research is needed to fully understand its mechanism of action and potential applications.
合成法
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone can be synthesized through a multistep process starting from commercially available materials. The first step involves the synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylmethanol, which is then converted to 5,6,7,8-tetrahydronaphthalen-2-ylmethyl chloride. The final step involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylmethyl chloride with morpholine to obtain Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone.
特性
IUPAC Name |
morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(16-7-9-18-10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPAPMRWXYVOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


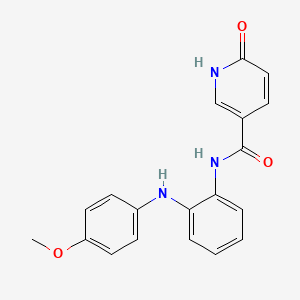
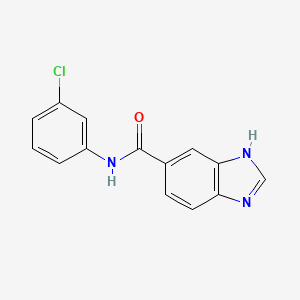
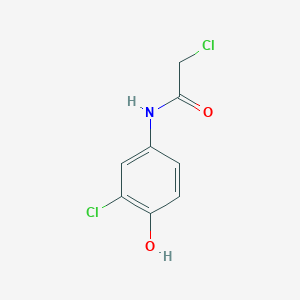
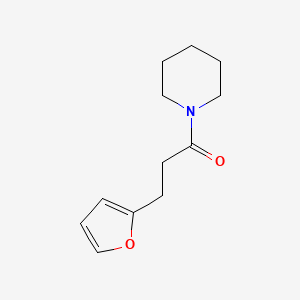
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)
